tert-Butyl 13-iodotridecanoate
Description
tert-Butyl 13-iodotridecanoate is a long-chain aliphatic ester characterized by a tert-butyl ester group and a 13-carbon chain terminating in an iodine atom. This structural configuration confers unique physicochemical properties, including increased molecular weight (due to iodine’s high atomic mass) and enhanced lipophilicity compared to non-halogenated analogs. The tert-butyl group provides steric protection to the ester moiety, improving hydrolytic stability, while the iodine atom at the terminal position offers opportunities for further functionalization via nucleophilic substitution or cross-coupling reactions. Its synthesis typically involves esterification of tridecanoic acid derivatives with tert-butanol, followed by iodination at the 13-position .
Properties
Molecular Formula |
C17H33IO2 |
|---|---|
Molecular Weight |
396.3 g/mol |
IUPAC Name |
tert-butyl 13-iodotridecanoate |
InChI |
InChI=1S/C17H33IO2/c1-17(2,3)20-16(19)14-12-10-8-6-4-5-7-9-11-13-15-18/h4-15H2,1-3H3 |
InChI Key |
ZWWATSYEZXDCGU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCCCCCCCCI |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 13-iodotridecanoate typically involves the esterification of 13-iodotridecanoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 13-iodotridecanoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: The ester group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran under an inert atmosphere.
Oxidation: Potassium permanganate in aqueous or alkaline conditions, or chromium trioxide in acidic conditions.
Major Products:
Substitution: Formation of tert-butyl 13-azidotridecanoate, tert-butyl 13-thiocyanatotridecanoate, etc.
Reduction: Formation of tert-butyl tridecanoate.
Oxidation: Formation of 13-iodotridecanoic acid.
Scientific Research Applications
Chemistry: tert-Butyl 13-iodotridecanoate is used as a precursor in the synthesis of various organic compounds. Its iodine atom serves as a versatile functional group for further chemical modifications.
Biology: In biological research, iodinated compounds like this compound are used as radiolabeling agents for imaging and tracing studies. The iodine atom can be replaced with radioactive isotopes for use in diagnostic imaging techniques such as positron emission tomography (PET).
Medicine: The compound’s potential as a radiolabeling agent extends to medical applications, where it can be used in the development of radiopharmaceuticals for diagnostic and therapeutic purposes.
Industry: In the industrial sector, this compound is utilized in the synthesis of specialty chemicals and materials. Its unique properties make it valuable in the production of polymers, surfactants, and other advanced materials.
Mechanism of Action
The mechanism of action of tert-Butyl 13-iodotridecanoate primarily involves its reactivity due to the presence of the iodine atom and the ester group. The iodine atom can participate in nucleophilic substitution reactions, while the ester group can undergo hydrolysis or oxidation. These reactions enable the compound to interact with various molecular targets and pathways, making it useful in synthetic chemistry and radiolabeling applications.
Comparison with Similar Compounds
tert-Butyl 6-Hydroxyindoline-1-carboxylate (CAS 957204-30-7)
- Structure : Cyclic indoline core with a hydroxyl group at position 6 and a tert-butyl ester.
- Key Differences: The rigid indoline ring system contrasts sharply with the linear aliphatic chain of 13-iodotridecanoate, reducing flexibility and altering solubility. The absence of iodine limits its utility in halogen-specific reactions.
- Physicochemical Data : Molecular weight = 235.28 g/mol; LogP = 2.1; TPSA = 58.3 Ų .
tert-Butyl 9-Oxo-3-azaspiro[5.5]undecane-3-carboxylate (CAS 873924-08-4)
- Structure : Spirocyclic amide-carboxylate with a ketone group.
- Key Differences: The spiro architecture introduces conformational constraints and polar functional groups (amide, ketone), enhancing polarity (TPSA = 67.8 Ų) compared to the nonpolar aliphatic chain of 13-iodotridecanoate .
Halogenated Esters
Methyl Tridecanoate (CAS 1731-88-0)
- Structure: Methyl ester of tridecanoic acid.
- Key Differences: The smaller methyl group reduces steric hindrance, increasing susceptibility to hydrolysis. The absence of iodine lowers molecular weight (228.37 g/mol vs. ~400 g/mol for 13-iodotridecanoate) and alters spectroscopic signatures (e.g., NMR chemical shifts) .
3-Bromopropylbenzene (CAS 637-59-2)
- Structure : Aromatic benzene ring with a 3-bromopropyl chain.
- Key Differences : The aromatic system enhances UV absorption (λmax ~260 nm), while bromine’s lower electronegativity compared to iodine results in weaker inductive effects on adjacent bonds .
Butyl Isomer Analogs
sec-Butyl and n-Butyl Analogs of Baccatin III 13-Ester
- Structure : Taxane-derived esters with varying butyl groups.
- Key Differences: Branching in sec-butyl and n-butyl isomers reduces steric shielding compared to tert-butyl, accelerating enzymatic or chemical degradation. The 13-iodotridecanoate’s linear chain lacks the complex polycyclic framework of taxanes, simplifying synthetic modification .
Physicochemical and Spectroscopic Data Comparison
*Estimated values based on structural analogs.
Q & A
What are the standard protocols for synthesizing tert-Butyl 13-iodotridecanoate, and how can purity be ensured?
Level: Basic
Methodological Answer:
Synthesis typically involves nucleophilic substitution or esterification reactions, where tert-butyl alcohol reacts with 13-iodotridecanoic acid derivatives. Key steps include:
- Reagent selection : Use anhydrous conditions to avoid hydrolysis of intermediates.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from non-polar solvents to isolate the product.
- Purity validation : Combine NMR (e.g., ¹H/¹³C NMR for functional group confirmation) and mass spectrometry (HRMS for molecular ion verification). Replicate experiments to ensure consistency in yield and purity .
How can dynamic NMR spectroscopy elucidate the conformational dynamics of this compound in solution?
Level: Advanced
Methodological Answer:
Dynamic NMR at low temperatures (e.g., -40°C to 0°C) can slow molecular motion, resolving axial/equatorial tert-butyl group orientations.
- Experimental setup : Use deuterated solvents (CDCl₃) to minimize interference.
- Analysis : Monitor coalescence temperatures and calculate activation energies (ΔG‡) using the Eyring equation. Compare with DFT-predicted energy barriers to validate computational models .
What characterization techniques are essential for confirming the structure of this compound?
Level: Basic
Methodological Answer:
A multi-technique approach is critical:
- NMR : ¹H NMR for alkyl chain integration ratios and tert-butyl singlet (δ ~1.2 ppm). ¹³C NMR for carbonyl (δ ~170 ppm) and iodine-adjacent carbon signals.
- IR spectroscopy : Confirm ester C=O stretch (~1740 cm⁻¹).
- Mass spectrometry : HRMS for exact mass matching (e.g., [M+Na]⁺ ion). Cross-validate with elemental analysis for halogen content .
How do solvent effects in DFT calculations impact the accuracy of predicting tert-butyl group orientation?
Level: Advanced
Methodological Answer:
Implicit solvent models (e.g., PCM) often fail to capture specific solvent-solute interactions.
- Explicit solvent inclusion : Add solvent molecules (e.g., chloroform) to the DFT model to mimic the solution environment.
- Validation : Compare computed free energy differences (axial vs. equatorial) with variable-temperature NMR data. Discrepancies >1 kcal/mol suggest inadequate solvent modeling .
How should researchers address discrepancies between experimental NMR data and computational predictions for this compound?
Level: Advanced
Methodological Answer:
- Re-examine assumptions : Verify solvent choice, temperature, and conformational sampling in DFT.
- Experimental refinement : Perform NOESY experiments to detect through-space interactions between tert-butyl and adjacent protons.
- Hybrid approaches : Combine MD simulations with NMR data to reconcile dynamic behavior .
What statistical methods are appropriate for analyzing reproducibility in the synthesis of this compound?
Level: Basic
Methodological Answer:
- Replicates : Perform ≥3 independent syntheses under identical conditions.
- Data analysis : Use ANOVA to assess variance in yields/purity. Report confidence intervals (95%) for key parameters.
- Outlier detection : Apply Grubbs’ test to identify anomalous runs .
How can reaction conditions be optimized to improve the yield and selectivity of this compound?
Level: Advanced
Methodological Answer:
- Design of Experiments (DoE) : Vary temperature, catalyst loading, and solvent polarity systematically.
- Response Surface Methodology (RSM) : Model interactions between variables to identify optimal conditions.
- Kinetic profiling : Use in-situ FTIR to monitor reaction progress and intermediate stability .
What mechanistic insights can be gained from studying the hydrolysis of this compound under acidic conditions?
Level: Advanced
Methodological Answer:
- Kinetic isotope effects (KIE) : Compare rates using D₂O vs. H₂O to identify rate-determining steps (e.g., protonation vs. nucleophilic attack).
- Trapping intermediates : Use low-temperature quenching and LC-MS to detect acyl iodide intermediates.
- Computational modeling : Map potential energy surfaces for hydrolysis pathways using DFT .
How does temperature influence the crystallization-driven conformational dynamics of this compound?
Level: Advanced
Methodological Answer:
- Variable-temperature XRD : Analyze crystal packing at 100–298 K to observe tert-butyl group mobility.
- DSC/TGA : Correlate thermal transitions (e.g., melting points) with conformational changes.
- Cross-polarize data : Compare solid-state NMR (ssNMR) with solution-state observations .
What precautions are necessary for long-term storage of this compound to maintain stability?
Level: Basic
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
